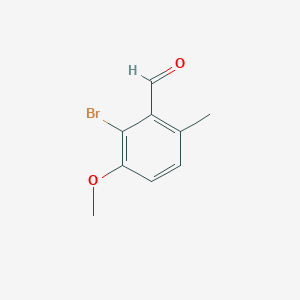

2-Bromo-3-methoxy-6-methylbenzaldehyde

Description

Contextualization of Halogenated Benzaldehydes in Organic Chemistry Research

Halogenated benzaldehydes are a class of aromatic aldehydes that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzene (B151609) ring. These compounds serve as fundamental building blocks in organic synthesis due to the unique reactivity conferred by the aldehyde and the halogen substituents. The aldehyde group is a versatile functional handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, forming the basis for constructing more complex molecular architectures.

The presence of a halogen atom significantly influences the electronic properties and reactivity of the benzaldehyde (B42025) molecule. Halogens can act as leaving groups in nucleophilic aromatic substitution reactions and are particularly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). This dual functionality makes halogenated benzaldehydes highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. uni.lu Their utility is well-documented in the preparation of a wide range of substituted aromatic compounds. orgsyn.org

Significance of 2-Bromo-3-methoxy-6-methylbenzaldehyde in Modern Chemical Science

While the broader class of halogenated benzaldehydes is well-studied, specific polysubstituted derivatives such as this compound represent a more specialized area of interest. The significance of this particular compound lies in the unique combination and arrangement of its functional groups, which offer a high degree of synthetic potential.

The key structural features of this compound are:

The Aldehyde Group: Positioned for various transformations to build molecular complexity.

The Bromo Substituent: Located at the 2-position, it is sterically accessible and electronically activated for use in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Methoxy (B1213986) Group: An electron-donating group that can influence the reactivity of the aromatic ring and participate in demethylation reactions to reveal a hydroxyl group.

The Methyl Group: Provides steric bulk and can influence the conformational preferences of the molecule, potentially leading to stereoselective transformations.

This combination makes this compound a potentially valuable intermediate for the synthesis of highly functionalized and sterically congested aromatic systems. Such motifs are often found in biologically active natural products and pharmaceutical agents. Although specific applications of this compound are not yet widely reported in peer-reviewed literature, its structure suggests it could serve as a key precursor for novel therapeutic agents or functional materials. Its availability from commercial suppliers indicates its use in early-stage discovery research. sigmaaldrich.combldpharm.com

Scope and Research Objectives of the Present Review

Given the limited body of published research focused exclusively on this compound, this review aims to provide a prospective analysis of its potential in organic synthesis. The scope is to highlight the untapped synthetic utility of this compound by examining the known chemistry of its constituent functional groups and related polysubstituted benzaldehydes.

The primary objectives of this review are:

To position this compound within the broader context of halogenated aromatic aldehydes.

To analyze its structural features and predict its reactivity in key synthetic transformations.

To stimulate further experimental investigation into the synthesis, characterization, and application of this compound.

To propose potential research directions, including its use as a scaffold for the development of new synthetic methodologies and as a building block in medicinal chemistry and materials science.

By presenting a clear overview of its potential, this review seeks to encourage the chemical research community to explore the synthetic applications of this compound, thereby expanding the toolbox of versatile building blocks available to synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)9(10)7(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJZDXDLMOOGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methoxy 6 Methylbenzaldehyde

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring is a key site for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Replacement of Bromine with Various Nucleophiles (e.g., Amines, Thiols, Methoxides, Cyanides)

The bromine atom can be displaced by a variety of nucleophiles. For instance, amines can react with the compound to form new carbon-nitrogen bonds, a common strategy in the synthesis of pharmaceuticals and other biologically active molecules. docbrown.infochemguide.co.uk Thiols can be used to introduce sulfur-containing moieties.

The reaction with methoxides, such as sodium methoxide, leads to the substitution of the bromine with a methoxy (B1213986) group. utdallas.edu The use of cyanide as a nucleophile, typically from a salt like sodium cyanide, introduces a nitrile group. chemspider.com This nitrile functionality is a versatile synthetic precursor that can be converted into other groups, such as carboxylic acids or amines.

Aldehyde Functional Group Transformations

The aldehyde group is another reactive center in the molecule, readily undergoing both oxidation and reduction.

Oxidative Conversions to Carboxylic Acids (e.g., using Potassium Permanganate (B83412), Chromium Trioxide)

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-bromo-3-methoxy-6-methylbenzoic acid. learncbse.inchegg.com Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used for this transformation. learncbse.in The specific reaction conditions, such as the solvent and temperature, are chosen to ensure complete oxidation while minimizing side reactions.

Reductive Transformations to Alcohols (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Reduction of the aldehyde group yields the corresponding primary alcohol, (2-bromo-3-methoxy-6-methylphenyl)methanol. This transformation can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is effective for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed, although it requires more stringent anhydrous conditions due to its higher reactivity.

Cross-Coupling and Organometallic Reactions

The carbon-bromine bond provides a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. researchgate.netscispace.com These methods are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

The presence of a bromine atom on the aromatic ring of 2-Bromo-3-methoxy-6-methylbenzaldehyde makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki coupling reaction, for instance, would involve the reaction of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide variety of functional groups. While specific studies on this exact molecule are not prevalent, the expected transformation would replace the bromine atom with the organic moiety from the boronic acid, yielding a biaryl or a vinyl-substituted benzaldehyde (B42025) derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to give the coupled product and regenerate the catalyst.

Similarly, the Heck reaction offers a pathway to introduce vinyl groups. This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds with high trans selectivity. For this compound, this would result in the formation of a substituted stilbene (B7821643) or cinnamic acid derivative, depending on the nature of the alkene coupling partner.

Table 1: Representative Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-methoxy-6-methylbenzaldehyde |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-phenylvinyl)-3-methoxy-6-methylbenzaldehyde |

Regioselective Arylation Reactions

Regioselective arylation, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, is critical for constructing specific isomers of complex molecules. In the case of this compound, the substitution pattern on the benzene (B151609) ring inherently dictates the position of arylation. The carbon-bromine bond is the reactive site for standard cross-coupling protocols, ensuring that the new aryl group is introduced exclusively at the C2 position.

The directing effects of the existing substituents (methoxy, methyl, and aldehyde groups) are less about the position of the incoming group in a standard cross-coupling (which is fixed by the bromine's location) and more about their electronic and steric influence on the reaction rate and catalyst efficiency. The ortho methyl group and the aldehyde can sterically hinder the approach of the bulky palladium catalyst, potentially requiring carefully selected ligands to achieve high yields. The electronic nature of the methoxy and aldehyde groups can also modulate the reactivity of the C-Br bond towards oxidative addition.

Condensation and Cyclization Reactions

The aldehyde functional group is a versatile handle for a variety of condensation and cyclization reactions, enabling the construction of new carbon-carbon double bonds and heterocyclic systems.

Knoevenagel Condensation and Imination

The Knoevenagel condensation is a classic reaction involving the aldehyde group of this compound and a compound with an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate). researchgate.netresearchgate.nettandfonline.comtandfonline.com This reaction is typically catalyzed by a weak base, such as an amine. tandfonline.comtandfonline.com The initial condensation product is an α,β-unsaturated compound, which can be a key intermediate for the synthesis of pharmaceuticals, polymers, and other fine chemicals. tandfonline.com For example, reaction with malononitrile (B47326) would yield 2-((2-bromo-3-methoxy-6-methylphenyl)methylene)malononitrile.

Imination involves the reaction of the aldehyde with a primary amine to form an imine or Schiff base. This reaction is generally reversible and is often driven to completion by the removal of water. The resulting C=N double bond can be subsequently reduced to form a secondary amine, providing a route for introducing nitrogen-containing functionalities into the molecule.

Table 2: Condensation and Imination Reactions

| Reaction | Reagent | Catalyst (Typical) | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine/Acetic Acid | α,β-Unsaturated Dinitrile |

| Imination | Aniline | Acid catalyst | N-Benzylideneaniline Derivative |

Oxidative Heterocyclization and Carbonylation Reactions

The strategic placement of functional groups in this compound allows for intramolecular reactions to form heterocyclic structures. Oxidative heterocyclization could be envisioned where the aldehyde participates in a cyclization reaction with a nucleophile, potentially introduced via a preceding coupling reaction at the bromo position.

Carbonylation reactions , typically catalyzed by palladium, involve the insertion of carbon monoxide into the carbon-bromine bond. This can lead to the formation of a variety of valuable products. For example, in the presence of an alcohol, a carboxylate ester can be formed. If conducted with an amine, an amide would be produced. This transformation provides a direct route to carboxylic acid derivatives from the aryl bromide.

Dimerization Processes of Benzocyclobutenols

A more complex transformation pathway for this compound involves its conversion to a benzocyclobutenol intermediate, which can then undergo dimerization. The first step, the formation of the benzocyclobutenol, can be achieved from the ortho-methyl benzaldehyde moiety through various methods, such as a visible-light-driven cyclization of a precursor. organic-chemistry.org

Once formed, benzocyclobutenes and their derivatives are known to undergo thermally induced ring-opening to form highly reactive ortho-quinodimethanes. These intermediates can then dimerize in a [4+4] cycloaddition to yield dibenzocyclooctadienes or in a [4+2] cycloaddition with a suitable dienophile. nih.gov The specific substitution pattern on the benzocyclobutenol derived from this compound would influence the stability of the ortho-quinodimethane intermediate and the regiochemistry of the subsequent dimerization. This pathway offers a sophisticated method for the synthesis of complex polycyclic aromatic systems. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 2 Bromo 3 Methoxy 6 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite targeted searches, no experimental NMR data for 2-Bromo-3-methoxy-6-methylbenzaldehyde could be located.

Proton NMR (¹H NMR) Analysis

Specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the aldehyde proton are not documented in available literature.

Carbon-13 NMR (¹³C NMR) Analysis

The characteristic chemical shifts for the carbonyl carbon of the aldehyde, the aromatic carbons (including those directly attached to the bromo, methoxy, and methyl groups), and the carbons of the methoxy and methyl groups have not been reported.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

While general characteristic absorption bands for the functional groups present (aromatic ring, aldehyde, ether, and C-Br bond) can be predicted, the actual experimental FT-IR spectrum with specific wavenumbers (cm⁻¹) for this compound is not available. This includes the precise positions of the C=O stretching of the aldehyde, C-O stretching of the methoxy group, C-H stretching and bending of the aromatic and alkyl groups, and the C-Br stretching frequency.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

There is no published HRMS data providing the accurate mass determination of the molecular ion [M]⁺ or common fragments of this compound. This information is crucial for confirming the elemental composition of the molecule.

Due to the absence of the necessary factual data, it is not possible to construct the requested article without resorting to speculation or fabrication, which would violate the principles of scientific accuracy. Further research and publication of the characterization of this compound would be required to provide the information sought.

X-ray Crystallography and Solid-State Analysis

In the structure of 2-bromo-4-methylbenzaldehyde (B1335389), the aldehyde group is situated para to the methyl group. iucr.orgnih.gov The orientation of the aldehyde group is such that the oxygen atom is rotated away from the ortho bromine atom, which is a strategy to minimize electronic repulsion. iucr.org This results in a measurable angle between the plane of the aldehyde group and the plane of the aromatic ring, which in the case of 2-bromo-4-methylbenzaldehyde is 10.60 (13)°. iucr.org The bond lengths and angles within the aromatic ring are influenced by the electronic nature of the substituents. The presence of both electron-donating (methyl, methoxy) and electron-withdrawing (bromo, aldehyde) groups can lead to slight distortions from the ideal hexagonal geometry of a simple benzene (B151609) ring.

Below is an interactive data table with representative bond lengths and angles for 2-bromo-4-methylbenzaldehyde, which can be considered analogous to those expected for this compound.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | 1.390(2) | |

| Bond Length | C2 | C3 | 1.383(2) | |

| Bond Length | C3 | C4 | 1.385(2) | |

| Bond Length | C4 | C5 | 1.389(2) | |

| Bond Length | C5 | C6 | 1.382(2) | |

| Bond Length | C6 | C1 | 1.391(2) | |

| Bond Length | C1 | C7 | 1.472(2) | |

| Bond Length | C7 | O1 | 1.213(2) | |

| Bond Length | C2 | Br1 | 1.895(1) | |

| Bond Length | C4 | C8 | 1.503(2) | |

| Bond Angle | C6 | C1 | C2 | 119.3(1) |

| Bond Angle | C3 | C2 | C1 | 121.1(1) |

| Bond Angle | C4 | C3 | C2 | 119.5(1) |

| Bond Angle | C3 | C4 | C5 | 120.6(1) |

| Bond Angle | C6 | C5 | C4 | 120.0(1) |

| Bond Angle | C5 | C6 | C1 | 119.4(1) |

| Bond Angle | O1 | C7 | C1 | 124.3(1) |

| Bond Angle | C3 | C2 | Br1 | 119.2(1) |

| Bond Angle | C1 | C2 | Br1 | 119.7(1) |

Data derived from the crystallographic study of 2-bromo-4-methylbenzaldehyde.

Weak C–H⋯O hydrogen bonds are a common feature in the crystal structures of benzaldehydes. rsc.org The aldehyde oxygen, being a hydrogen bond acceptor, can interact with hydrogen atoms from neighboring molecules, leading to the formation of extended networks. rsc.org In multi-substituted benzaldehydes, various synthons generated by C–H⋯O interactions contribute to the stability of the crystal lattice. rsc.org

Halogen bonding is a non-covalent interaction involving a halogen atom as an electrophilic species. In some halogenated benzaldehyde (B42025) derivatives, type I halogen⋯halogen bonding interactions can further stabilize the crystal packing. rsc.org The nature and prevalence of these intermolecular contacts can be analyzed using tools like Hirshfeld surface analysis, which helps in visualizing and quantifying the different types of interactions within the crystal. rsc.orgrsc.org For 2-bromo-4-methylbenzaldehyde, Hirshfeld surface analysis reveals that H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, C⋯H/H⋯C, and C⋯C contacts are the most significant interatomic interactions. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.orgresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. researchgate.net The phenomenon of polymorphism is of great interest in materials science and the pharmaceutical industry. researchgate.netsfasu.edu

The existence of polymorphism in organic compounds, including halogenated benzaldehyde derivatives, is often a result of conformational flexibility and different possible arrangements of molecules in the crystal lattice. sfasu.edu Factors such as the conditions of crystallization, including the solvent and temperature, can influence which polymorphic form is obtained. wikipedia.org

While some studies on halogenated benzaldehydes have concluded the absence of polymorphs under the investigated conditions, the possibility of their existence remains. mdpi.com The study of polymorphism often involves a combination of techniques, including differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), to identify and characterize different crystalline forms. mdpi.com Conformational polymorphism, where molecules adopt different conformations in different crystal structures, is a common occurrence in organic compounds. sfasu.eduacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. The electronic transitions within a molecule are responsible for the absorption of light at specific wavelengths, providing information about the electronic structure of the compound.

For benzaldehyde and its derivatives, the UV-Vis spectra typically exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. researchgate.netmun.caresearchgate.net The π → π* transitions, which are generally more intense, originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. researchgate.net The n → π* transitions are typically weaker and involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. uni-muenchen.deresearchgate.net

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzene ring. For this compound, the presence of the bromo, methoxy, and methyl groups, in addition to the aldehyde function, is expected to influence the UV-Vis spectrum. The methoxy group, being an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands. The electronic spectra of benzaldehydes are generally recorded in the region of 220–360 nm. researchgate.net

Below is an interactive data table showing typical absorption maxima for benzaldehyde and some of its derivatives, which can serve as a reference for predicting the spectral characteristics of this compound.

| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π |

| Benzaldehyde | Water | 248 | 283 |

| 4-Methoxybenzaldehyde | Ethanol | 285 | - |

| 2-Nitrobenzaldehyde | Cyclohexane | ~250 | ~350 |

| 4-Nitrobenzaldehyde | Cyclohexane | ~260 | ~350 |

Data compiled from various spectroscopic studies. researchgate.netuni-muenchen.deresearchgate.netnist.gov

Theoretical and Computational Investigations of 2 Bromo 3 Methoxy 6 Methylbenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a staple in chemical research for predicting molecular properties with high accuracy. DFT calculations for 2-Bromo-3-methoxy-6-methylbenzaldehyde can elucidate its electronic characteristics and reactivity patterns.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. ossila.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. ossila.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. wikipedia.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations can precisely model the spatial distribution and energy levels of these orbitals for this compound. The distribution of HOMO and LUMO across the molecule's framework indicates the regions most involved in electron donation and acceptance, respectively. For instance, in related benzaldehyde (B42025) derivatives, the HOMO is often localized on the aromatic ring and electron-donating substituents, while the LUMO is concentrated around the electron-withdrawing aldehyde group. researchgate.net

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; a higher value suggests stronger donor capacity. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; a lower value suggests stronger acceptor capacity. |

| HOMO-LUMO Gap (ΔE in eV) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. wikipedia.org |

DFT is also employed to calculate a suite of global and local reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. researchgate.net These descriptors are derived from the changes in energy with respect to the number of electrons and are invaluable for predicting how a molecule will behave in a chemical reaction.

Ionization Energy (I): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. xisdxjxsu.asia

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function helps pinpoint which atoms are most susceptible to attack. nih.gov

| Descriptor | Formula | Predicted Chemical Insight |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Measures the tendency to lose an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Measures the tendency to gain an electron. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Indicates resistance to charge transfer; higher values mean greater stability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the propensity of the molecule to act as an electrophile. xisdxjxsu.asia |

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. DFT calculations, particularly through the analysis of local reactivity descriptors like Fukui functions and the Molecular Electrostatic Potential (MEP), can effectively predict the regioselectivity of reactions involving this compound. nih.govxisdxjxsu.asia

The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the oxygen atom of the aldehyde group would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. The aldehyde carbon, being electron-deficient, would be a primary site for nucleophilic attack. Analysis of Fukui functions further refines these predictions by quantifying the reactivity of each atomic site.

Molecular Dynamics and Docking Simulations

To explore the potential of this compound in a biological context, molecular dynamics (MD) and docking simulations are indispensable computational techniques. These methods model the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme, at an atomic level. nih.govresearchgate.net

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov The process involves placing the this compound molecule into the binding site of a target protein and evaluating the goodness of fit using a scoring function. This allows researchers to identify potential biological targets and hypothesize how the molecule might interact with them. Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.gov This technique helps to assess the stability of the predicted binding pose obtained from docking and reveals how the protein structure might change to accommodate the ligand.

A primary goal of docking and MD simulations is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and its target. nih.gov Docking programs provide scores that correlate with binding affinity, while more rigorous methods like free energy calculations (e.g., MM/PBSA or MM/GBSA) can be applied to MD simulation trajectories to obtain more accurate predictions. A higher binding affinity (often represented by a lower binding energy value) suggests a more potent interaction.

By analyzing the stable binding mode and the specific atomic interactions, these simulations can elucidate a potential mechanism of action. For example, if this compound binds to the active site of an enzyme, the simulations can show how it might block the substrate from binding, thereby inhibiting the enzyme's function. This detailed molecular insight is crucial for rational drug design and understanding the compound's potential biological role. researchgate.net

Spectroscopic Parameter Prediction through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for validation. For this compound, these predictions are based on calculations performed on structurally similar substituted benzaldehydes. niscpr.res.innih.gov

The vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to understand the molecule's vibrational modes. niscpr.res.in Key predicted vibrational frequencies for a molecule like this compound would include characteristic stretches for the aldehyde group (C=O and C-H), the methoxy (B1213986) group (C-O), and vibrations associated with the substituted benzene (B151609) ring. niscpr.res.innih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts are another crucial set of parameters that can be accurately predicted through computational models like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dkresearchgate.net These calculations help in the assignment of proton (¹H) and carbon (¹³C) NMR signals, providing a detailed map of the molecule's electronic environment. researchgate.net

Table 1: Predicted Spectroscopic Parameters for this compound (Based on Analogous Compounds)

| Spectroscopic Parameter | Predicted Value/Range | Characteristic Functional Group |

| FT-IR Vibrational Frequencies (cm⁻¹) | ||

| C=O Stretch | ~1700 | Aldehyde |

| Aldehyde C-H Stretch | ~2850-2900 | Aldehyde |

| Aromatic C=C Stretch | ~1580-1600 | Benzene Ring |

| C-O Stretch (Methoxy) | ~1250 | Methoxy Group |

| C-Br Stretch | ~550-650 | Bromo Group |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Aldehyde |

| Aromatic Protons | 6.8 - 7.5 | Benzene Ring |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Methoxy Group |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | Methyl Group |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Aldehyde Carbonyl (C=O) | 185 - 195 | Aldehyde |

| Aromatic Carbons | 110 - 150 | Benzene Ring |

| Methoxy Carbon (-OCH₃) | 55 - 60 | Methoxy Group |

| Methyl Carbon (-CH₃) | 15 - 20 | Methyl Group |

Note: The values presented in this table are estimations based on computational studies of structurally similar substituted benzaldehydes and may vary from experimental values for this compound.

Solvent Effects on Reactivity and Molecular Properties (e.g., Polarizable Continuum Model - PCM)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by treating the solvent as a continuous dielectric medium. nih.govresearchgate.netresearchgate.net This approach allows for the calculation of molecular properties in different solvents, providing insights into how polarity can alter the electronic structure and reactivity of this compound. ohio-state.edu

By applying the PCM, it is possible to predict changes in spectroscopic properties, such as shifts in UV-Visible absorption maxima and vibrational frequencies, upon moving from a non-polar to a polar solvent. nih.govresearchgate.net Furthermore, solvent effects on the molecule's ground-state geometry and dipole moment can be evaluated, which in turn affects its reactivity in different chemical environments. bath.ac.uk For instance, an increase in solvent polarity is generally expected to stabilize polar structures, potentially influencing reaction pathways and rates. nih.gov

Table 2: Predicted Solvent Effects on Key Molecular Properties of this compound using PCM (Illustrative)

| Molecular Property | Gas Phase (ε=1) | Non-Polar Solvent (e.g., Toluene (B28343), ε≈2.4) | Polar Solvent (e.g., Ethanol, ε≈24.5) |

| Dipole Moment (Debye) | Lower Value | Slightly Increased | Significantly Increased |

| UV-Vis λmax (nm) | Baseline | Minor Shift | Noticeable Shift (Bathochromic or Hypsochromic) |

| C=O Vibrational Frequency (cm⁻¹) | Higher Frequency | Slightly Lowered | Lowered |

Note: This table illustrates the expected trends in molecular properties with increasing solvent polarity, based on the principles of the Polarizable Continuum Model. Actual values would require specific calculations for this compound.

Non-Linear Optical (NLO) Property Assessment (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are instrumental in the early-stage assessment of a molecule's NLO potential. researchgate.net The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comresearchgate.net

For this compound, these properties can be calculated using DFT. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo, aldehyde) groups on the benzene ring can lead to significant intramolecular charge transfer, which is a key factor for a high NLO response. bath.ac.uk

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value indicates a strong NLO response. mdpi.com

Computational studies on analogous substituted benzaldehydes suggest that molecules with similar substitution patterns can exhibit notable NLO properties. mdpi.comresearchgate.net

Table 3: Predicted Non-Linear Optical Properties of this compound (Based on Analogous Compounds)

| NLO Property | Predicted Value (Illustrative) | Unit |

| Dipole Moment (μ) | 2.0 - 4.0 | Debye |

| Mean Polarizability (α) | 100 - 150 | a.u. |

| First-Order Hyperpolarizability (βtot) | > 100 x 10⁻³⁰ | cm⁵/esu |

Note: The values in this table are representative estimations based on computational data for other substituted benzaldehydes and serve to illustrate the potential NLO properties of the target compound. mdpi.com

Structure Activity Relationship Sar Studies of 2 Bromo 3 Methoxy 6 Methylbenzaldehyde Analogs

Impact of Halogen Substitution on Reactivity and Biological Activity

The presence and type of halogen substituent on the aromatic ring of benzaldehyde (B42025) derivatives significantly alter their chemical and biological properties.

The bromine atom at the C2 position and the methoxy (B1213986) group at the C3 position of 2-bromo-3-methoxy-6-methylbenzaldehyde exert profound electronic and steric effects. The bromine atom is an electronegative halogen that deactivates the aromatic ring towards electrophilic substitution through its electron-withdrawing inductive effect (-I effect). masterorganicchemistry.com However, it also has lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. learncbse.in In this specific molecule, the positions of other substituents complicate this directive influence.

The methoxy group is generally considered an activating group due to its strong electron-donating resonance effect (+R effect), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methoxy group creates a unique electronic environment on the benzaldehyde ring.

The substitution of bromine with other halogens, such as fluorine, can have a marked impact on the lipophilicity and membrane permeability of the molecule. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial parameter for predicting a molecule's ability to cross biological membranes. Generally, increasing the halogen size and mass increases lipophilicity.

While direct studies on this compound analogs with varying halogens are not extensively documented, general principles of medicinal chemistry suggest that replacing bromine with fluorine would decrease the molecule's lipophilicity. Fluorine is the most electronegative halogen but has a smaller atomic radius compared to bromine. The introduction of fluorine can also alter the molecule's metabolic stability.

Studies on other classes of compounds have shown that halogenation can have varied effects on membrane permeability. For instance, in some lipophilic ions, halogenation has been observed to slow down their penetration through lipid membranes. researchgate.netnih.gov Conversely, the parent compound, benzaldehyde, has been shown to enhance membrane permeability by loosening the structure of the lipid bilayer. frontiersin.orgresearchgate.net The specific effect of halogen substitution on the membrane permeability of this compound analogs would depend on the balance between increased lipophilicity and other factors like molecular size and interactions with membrane components.

Role of the Aldehyde Moiety in Molecular Interactions

The aldehyde functional group is a key pharmacophore that plays a central role in the molecular interactions of this compound. The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This reactivity allows the molecule to form covalent bonds with biological macromolecules, such as proteins. A common reaction is the formation of a Schiff base (imine) through the reaction of the aldehyde with primary amino groups, such as the side chain of lysine (B10760008) residues in proteins. acs.org

Positional Isomerism and its Influence on Chemical and Biological Profiles

The specific substitution pattern of this compound is crucial for its chemical and biological properties. Positional isomers, where the bromo, methoxy, and methyl groups are located at different positions on the benzaldehyde ring, would be expected to exhibit distinct profiles.

Changing the position of the substituents would alter the electronic distribution in the aromatic ring and the steric environment around the aldehyde group. nih.gov For example, moving the electron-withdrawing bromine atom to the para position (C4) relative to the aldehyde could increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. learncbse.in A study on methoxy benzaldehydes showed that the 3-methoxy isomer was more reactive than the 2-methoxy and 4-methoxy isomers. nih.gov

The biological activity of positional isomers can also vary significantly. The precise spatial arrangement of functional groups is critical for fitting into a specific binding site on a biological target. Even minor shifts in the positions of the bromo, methoxy, or methyl groups could disrupt or alter the key interactions necessary for a biological response. The differences in crystal packing and intermolecular interactions observed among positional isomers of substituted benzaldehydes highlight the importance of the substitution pattern in their solid-state properties as well. nih.gov

Comparative Analysis with Structurally Similar Aromatic Aldehydes

A comparative analysis of this compound with other structurally similar aromatic aldehydes can provide valuable insights into its unique properties. For example, comparing it to benzaldehyde, the parent compound, highlights the significant influence of the bromo, methoxy, and methyl substituents on reactivity and biological activity. While benzaldehyde itself can interact with biological systems, its substituted derivatives often exhibit more specific and potent effects. nih.gov

When compared to other substituted benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the differences in the nature and position of the substituents lead to distinct properties. The presence of a hydroxyl group in vanillin, for instance, allows for additional hydrogen bonding interactions that are not possible with the methoxy group in this compound.

The reactivity of aromatic aldehydes is also influenced by the electronic nature of their substituents. Aldehydes with electron-withdrawing groups, such as a nitro group, are generally more reactive towards nucleophilic attack than those with electron-donating groups. learncbse.in Therefore, the combination of a moderately deactivating bromine and a strongly activating methoxy group in this compound results in a reactivity profile that is distinct from aldehydes containing only one of these types of substituents.

Below is a data table comparing the properties of this compound with structurally similar aromatic aldehydes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Expected Impact on Reactivity |

| This compound | C9H9BrO2 | 229.07 | 2-Bromo, 3-Methoxy, 6-Methyl | Complex interplay of steric hindrance and electronic effects. |

| Benzaldehyde | C7H6O | 106.12 | None | Baseline reactivity for aromatic aldehydes. ncert.nic.in |

| Vanillin | C8H8O3 | 152.15 | 4-Hydroxy, 3-Methoxy | Electron-donating groups may decrease aldehyde reactivity. nih.gov |

| p-Nitrobenzaldehyde | C7H5NO3 | 151.12 | 4-Nitro | Strong electron-withdrawing group increases aldehyde reactivity. learncbse.in |

| Salicylaldehyde | C7H6O2 | 122.12 | 2-Hydroxy | Potential for intramolecular hydrogen bonding affecting reactivity. |

Advanced Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups on the benzaldehyde (B42025) ring allows for a variety of chemical transformations, making 2-Bromo-3-methoxy-6-methylbenzaldehyde a valuable starting material or intermediate in multi-step syntheses. Substituted bromobenzaldehydes are recognized as crucial intermediates for creating more complex molecules. acs.org

Precursor for Advanced Pharmaceutical Intermediates

Brominated compounds are integral to the development of a wide range of pharmaceuticals, serving both as active ingredients and as key intermediates in synthesis. tethyschemical.comascensusspecialties.com The introduction of a bromine atom into a molecule can enhance therapeutic activity, favorably affect metabolism, and increase the duration of a drug's action. ump.edu.pl Substituted bromobenzaldehydes, in particular, are valuable precursors in the preparation of pharmaceuticals such as trimethoprim. google.comgoogle.com

While direct applications of this compound are not extensively documented in publicly available research, its structural motifs are present in compounds with significant biological activity. For instance, the brominated methoxyphenyl moiety is found in natural alkaloids that exhibit antibacterial, antifungal, and antitumor properties. scielo.br Research on related N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo substitutions has revealed compounds with potent cytotoxic effects against human tumor cell lines, indicating the importance of this chemical arrangement in medicinal chemistry. nih.gov Furthermore, compounds like 6-bromo-3-Chlorophenylmethyl-2-methoxy quinoline (B57606) serve as important intermediates in the synthesis of antituberculosis drugs. google.com The reactivity of this compound makes it a promising candidate for the synthesis of new pharmaceutical agents.

Synthesis of Agrochemical Compounds

The utility of substituted benzaldehydes extends to the agrochemical industry. chemimpex.com The functional groups present in this compound allow for its potential use in creating new pesticides and herbicides. The aldehyde can be transformed into Schiff bases or other active moieties, while the bromine atom can be used to link the aromatic ring to other chemical fragments through various coupling reactions, enabling the systematic development of new active agrochemical ingredients.

Ligand Synthesis for Metal Complexes

Substituted benzaldehydes are common precursors for the synthesis of Schiff base ligands. mdpi.comresearchgate.netearthlinepublishers.com These ligands are formed through the condensation reaction of an aldehyde with a primary amine. The resulting Schiff bases can coordinate with various metal ions to form stable metal complexes. sbmu.ac.irresearchgate.net These complexes have diverse applications, including in catalysis and as antimicrobial agents. researchgate.net The aldehyde group of this compound is available for Schiff base formation, and the electronic properties of the ring, modulated by the bromo, methoxy (B1213986), and methyl substituents, can influence the stability and reactivity of the resulting metal complexes.

Table 1: Synthesis of Metal Complexes from Benzaldehyde Derivatives

| Benzaldehyde Derivative | Reactant | Resulting Complex Type | Potential Application |

|---|---|---|---|

| General Benzaldehyde | Glycine | Schiff Base Metal Complex (Zn, Co) | Antibacterial Agents earthlinepublishers.com |

| 4-chlorobenzaldehyde | Ethylenediamine | Schiff Base Metal Complex (Cu, Co, Cd) | Antibacterial Agents researchgate.net |

| Benzaldehyde | m-nitroaniline | Schiff Base Metal Complex (Ni, Cu, Co) | Antimicrobial Agents researchgate.net |

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | Schiff Base Metal Complex (Cu, Ni, Zn) | - |

Precursors for Fluorinated Polymers

While specific research on the use of this compound in fluorinated polymers is limited, its role as a brominated aromatic compound suggests potential applications. Brominated compounds can serve as monomers or initiators in polymerization reactions. The bromine atom can be replaced by fluorine through halogen exchange reactions, or it can be utilized in coupling reactions to incorporate the aromatic ring into a polymer backbone. The development of advanced polymers often relies on specialized building blocks to impart desired properties, and substituted benzaldehydes could play a role in this area.

Development of Novel Functional Materials

The synthesis of new materials with specific electronic, optical, or physical properties is a rapidly advancing field. The molecular structure of this compound makes it a candidate for incorporation into such materials.

Tailoring Properties for Specific Material Functionalities

The development of advanced materials, including specialized polymers and coatings, often utilizes versatile organic compounds. chemimpex.com The distinct chemical properties of substituted benzaldehydes can contribute to improved performance and durability in these materials. By modifying the functional groups of this compound, its properties can be tailored for specific applications. For example, the aldehyde group can participate in polymerization or be used to graft the molecule onto a surface. The aromatic ring itself contributes to the thermal stability and electronic properties of a potential material. The bromine atom provides a reactive site for further functionalization, allowing for the fine-tuning of the material's characteristics for applications in electronics, photonics, or sensor technology.

Integration into Polymeric Structures

The incorporation of "this compound" into polymeric structures has been primarily achieved through its derivatization into a functional monomer, which is then subjected to copolymerization. This method allows for the introduction of the specific chemical functionalities of the benzaldehyde derivative into a larger polymer backbone, thereby modifying the properties of the resulting material.

A key strategy for this integration involves the synthesis of a substituted isobutyl phenylcyanoacrylate monomer from this compound. This is followed by the radical copolymerization of this functionalized monomer with a conventional monomer, such as styrene (B11656).

Monomer Synthesis via Knoevenagel Condensation

The initial step involves the conversion of this compound into a polymerizable monomer. This is accomplished through a Knoevenagel condensation reaction. In this reaction, the benzaldehyde derivative is reacted with isobutyl cyanoacetate. The reaction is typically catalyzed by a base, such as piperidine. researchgate.net This process yields the corresponding isobutyl phenylcyanoacrylate, a trisubstituted ethylene (B1197577) monomer.

Radical Copolymerization with Styrene

The resulting isobutyl phenylcyanoacrylate monomer, which now contains the 2-bromo-3-methoxy-6-methylphenyl group, can be integrated into a polymer chain via copolymerization. A common method is free-radical polymerization with styrene. researchgate.netchemrxiv.org The copolymerization is typically initiated by a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), and carried out in a solvent like toluene (B28343) at elevated temperatures, for example, 70°C. researchgate.netchemrxiv.org

The resulting copolymers, poly(styrene-co-isobutyl phenylcyanoacrylate), are typically soluble in organic solvents like ethyl acetate, THF, and chloroform, and insoluble in methanol (B129727) and petroleum ether. researchgate.net These copolymers are generally amorphous, showing no crystalline melting point in differential scanning calorimetry (DSC) analysis. researchgate.net

Properties of the Resulting Copolymers

The incorporation of the substituted phenylcyanoacrylate monomer influences the properties of the final copolymer. The composition of the copolymer can be determined through elemental analysis, such as nitrogen content, given that the functional monomer contains a nitrile group. chemrxiv.org The molecular weight and thermal properties of the copolymers are also affected by the presence of the bulky, functionalized comonomer.

Research on a series of copolymers derived from variously substituted benzaldehydes, including bromo- and methoxy-substituted isomers, provides insight into the expected properties. For instance, the weight-average molecular masses of such copolymers have been reported in the range of 41.3 to 54.5 kD. chemrxiv.org

The thermal stability of these copolymers has been investigated using thermogravimetric analysis (TGA). Typically, the decomposition of these copolymers occurs in a multi-step process. For copolymers of styrene and isobutyl phenylcyanoacrylates with bromo and methoxy substituents, the initial decomposition phase is often observed in the temperature range of 248-500°C, leaving a residue that further decomposes at higher temperatures (500-800°C). researchgate.netchemrxiv.org

The following interactive data table summarizes the properties of a copolymer synthesized from a monomer closely related to the subject compound, illustrating the typical characteristics of such materials.

| Property | Value |

| Comonomer | Isobutyl 2-bromo-5-methoxyphenylcyanoacrylate |

| Yield (wt%) | 16.1 |

| Nitrogen Content (wt%) | 2.53 |

| Comonomer in Copolymer (mol%) | 32.6 |

| Weight-Average Molecular Mass (kD) | 47.4 |

| Glass Transition Temperature (Tg, °C) | 146 |

| Onset of Decomposition (°C) | 270 |

| 10% Weight Loss Temperature (°C) | 304 |

| 50% Weight Loss Temperature (°C) | 342 |

| Residue at 500°C (wt%) | 1.7 |

Interactions with Biological Systems and Biochemical Mechanisms

Investigation of Enzyme and Receptor Reactivity

While direct studies on 2-bromo-3-methoxy-6-methylbenzaldehyde are not extensively available, the reactivity of the benzaldehyde (B42025) moiety and substituted benzene (B151609) ring allows for predictions regarding its interactions with biological macromolecules. Benzaldehyde derivatives are known to interact with various enzymes and receptors, often through the reactive aldehyde group and non-covalent interactions of the substituted ring.

The aldehyde functional group is an electrophilic center that can readily react with nucleophilic residues, such as cysteine and lysine (B10760008), within the active sites of enzymes. This can lead to the formation of a reversible covalent bond, such as a hemiacetal or a Schiff base, resulting in competitive or mixed-type enzyme inhibition.

Furthermore, the substituted benzaldehyde core of molecules can form crucial interactions within enzyme active sites. For instance, in the inhibition of aldehyde dehydrogenase (ALDH) isoforms by benzyloxybenzaldehyde derivatives, the benzaldehyde core has been shown to form pi-pi stacking interactions with aromatic amino acid residues like tyrosine. Additionally, substituents on the ring, such as methoxy (B1213986) groups, can form hydrogen bonds with amino acid residues like cysteine in the active site, further stabilizing the enzyme-inhibitor complex mdpi.com. The specific substitution pattern of this compound, with its bromine, methoxy, and methyl groups, would influence its binding affinity and specificity for different enzyme active sites through a combination of steric and electronic effects.

Studies on other benzaldehyde derivatives have demonstrated various modes of enzyme inhibition. For example, 4-methoxy-2-hydroxybenzaldehyde has been shown to be a non-competitive inhibitor of α-glucosidase and α-amylase, indicating that it binds to a site other than the active site to exert its inhibitory effect nih.gov. The type of inhibition, whether competitive, non-competitive, or mixed, is dependent on the specific enzyme and the structure of the benzaldehyde derivative.

By inhibiting key enzymes, benzaldehyde derivatives can modulate entire biochemical pathways. For example, the inhibition of ALDH enzymes can impact retinoic acid biosynthesis, a critical pathway for cell growth and differentiation mdpi.com. Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase by benzaldehyde derivatives can affect glucose metabolism, which is relevant in the context of diabetes management nih.gov.

The antioxidant properties of some bromophenol derivatives, which share structural similarities with this compound, suggest they can influence pathways related to oxidative stress. For instance, certain derivatives have been shown to increase the expression of TrxR1 and HO-1, key enzymes in the cellular antioxidant response, without affecting Nrf2 expression nih.gov. This indicates a potential to modulate cellular defense mechanisms against reactive oxygen species.

Antimicrobial and Anticancer Activity Modulation (from related compounds)

Research on various substituted benzaldehydes and related bromophenols has revealed significant antimicrobial and anticancer properties. These activities are often attributed to the specific substitution patterns on the aromatic ring.

Certain brominated compounds have demonstrated the ability to enhance the efficacy of conventional antibiotics against resistant bacterial strains nih.gov. For example, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity and, in some cases, antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa nih.gov. The mechanism often involves increasing the permeability of the bacterial membrane, allowing for greater influx of the antibiotic nih.gov. While not directly this compound, these findings suggest that the presence of a bromine atom in a molecule can contribute to overcoming antibiotic resistance.

The antimicrobial activity of benzaldehyde derivatives themselves has been documented. For instance, 2-hydroxy-4-methoxybenzaldehyde, a component of the essential oil from Periploca sepium, exhibits broad-spectrum antimicrobial activity against various bacteria and fungi nih.gov. This suggests that the methoxybenzaldehyde scaffold can serve as a basis for developing new antimicrobial agents.

| Compound | Target Organism | Activity (MIC/MBC in µg/mL) | Reference |

|---|---|---|---|

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | MIC: 64 | scirp.org |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | MIC: 64 | scirp.org |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | MIC: 64 | scirp.org |

| 2-Hydroxy-4-methoxybenzaldehyde | Various bacteria and fungi | MIC: 80-300, MBC: 125-300 | nih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus and MRSA | Good anti-S. aureus activity | nih.gov |

Beyond enhancing antibiotic action, some brominated compounds can directly inhibit bacterial resistance mechanisms, such as biofilm formation. Biofilms are a common resistance strategy where bacteria encase themselves in a protective matrix. Certain bromophenol derivatives have been shown to inhibit biofilm formation in both S. aureus and the resistant strain MRSA nih.gov. This activity appears to be linked to the presence of bromo and phenol (B47542) groups, with a ketone group accompanying a hydroxy group also being important for this effect nih.gov.

Allosteric modulators are molecules that bind to a site on a protein other than the active site (an allosteric site) to regulate its activity. This mode of action can offer advantages in terms of specificity and reduced side effects compared to active site inhibitors. While there is no direct evidence for this compound as an allosteric modulator, the potential exists based on studies of related structures.

For example, benzoic acid derivatives have been identified as allosteric modulators of the RORγ receptor, a target for autoimmune diseases nih.gov. The discovery of a novel allosteric site on this receptor that can be targeted by small molecules opens up the possibility that other substituted aromatic compounds, including benzaldehydes, could function in a similar manner on various protein targets. Allosteric modulators can act as either positive allosteric modulators (PAMs), which enhance the response of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce the activity nih.gov. The specific effect would depend on the conformational changes induced in the protein upon binding of the modulator.

The concept of chemosensitizers in overcoming antibiotic resistance also touches upon allosteric mechanisms. These molecules can act as non-competitive or allosteric inhibitors of efflux pumps, which are proteins that actively transport antibiotics out of bacterial cells mjima.org. By inhibiting these pumps, chemosensitizers increase the intracellular concentration of the antibiotic, thereby restoring its efficacy.

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Leukemia K562 cells | Inhibited viability and induced apoptosis | nih.gov |

| Benzyloxybenzaldehyde derivatives | HL-60 cells | Significant activity at 1-10 µM, induced apoptosis | researchgate.net |

| 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | A-549 (lung) and HeLa (cervical) cancer cell lines | Anticancer activity | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-Bromo-3-methoxy-6-methylbenzaldehyde

Research on this compound has thus far been limited, with current data primarily centered on its basic identification and characterization. The compound is cataloged with the CAS Number 1780038-16-5 and has the molecular formula C9H9BrO2. sigmaaldrich.comsigmaaldrich.com Its IUPAC name is this compound. sigmaaldrich.com

The structural characteristics of this compound, featuring a bromine atom and methoxy (B1213986) and methyl groups on the benzaldehyde (B42025) framework, suggest its potential as a versatile intermediate in organic synthesis. The presence of the aldehyde functional group allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. numberanalytics.com The bromine atom provides a site for cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.

While detailed experimental studies on its reactivity and properties are not extensively published, the known reactivity of similar halogenated aromatic aldehydes provides a basis for predicting its chemical behavior. nih.govacs.org For instance, the aldehyde group can be converted to carboxylic acids, alcohols, or amines, while the carbon-bromine bond can participate in reactions like Suzuki, Heck, and Sonogashira couplings.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1780038-16-5 |

| Molecular Formula | C9H9BrO2 |

| IUPAC Name | This compound |

| Physical Form | Powder/Solid |

Note: This data is compiled from chemical supplier databases and may not be from peer-reviewed research. sigmaaldrich.comsigmaaldrich.com

Unexplored Reactivity and Synthetic Opportunities

The synthetic potential of this compound remains largely untapped. The unique substitution pattern on the aromatic ring offers opportunities for investigating regioselective reactions. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing aldehyde and bromine groups can lead to interesting and potentially novel reactivity.

Future synthetic explorations could focus on:

Intramolecular Cyclization Reactions: The proximity of the functional groups could be exploited to synthesize novel heterocyclic compounds. For example, reaction with a suitable nucleophile could lead to the formation of a bicyclic system.

Multi-component Reactions: The aldehyde functionality makes it a prime candidate for use in multi-component reactions, allowing for the rapid assembly of complex molecules from simple starting materials.

Asymmetric Synthesis: The development of catalytic asymmetric transformations of the aldehyde group could provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. acs.org

Emerging Applications in Interdisciplinary Research

While specific applications for this compound have not yet been established, its structural motifs are present in molecules of interest in several interdisciplinary fields. Halogenated aromatic compounds have found use in medicinal chemistry, materials science, and agricultural chemistry. acs.orgscience.gov

Potential emerging applications could include:

Medicinal Chemistry: The brominated methoxyphenyl moiety is a feature in some natural products with biological activity. scielo.br This compound could serve as a precursor for the synthesis of novel therapeutic agents.

Materials Science: Aromatic aldehydes are used in the synthesis of polymers and organic materials with interesting photophysical properties. researchgate.net The presence of a heavy bromine atom could impart unique luminescent or electronic properties to materials derived from this compound.

Chemical Biology: As a reactive building block, it could be used to synthesize probes for studying biological processes or as a fragment in fragment-based drug discovery.

Challenges and Future Perspectives in the Study of Halogenated Aromatic Aldehydes

The study of halogenated aromatic aldehydes, as a class, presents both challenges and opportunities. A significant challenge lies in controlling the regioselectivity of reactions on polysubstituted aromatic rings. researchgate.net The development of new synthetic methodologies that can selectively target a specific position on the ring is an ongoing area of research.

Another challenge is understanding the environmental fate and potential toxicity of these compounds. nih.govnih.gov As with many halogenated organic compounds, there is a need for thorough investigation into their persistence and impact on ecosystems.

Future perspectives in this field are bright, with ongoing advancements in catalysis and synthetic methodology. The development of more efficient and selective methods for the synthesis and functionalization of halogenated aromatic aldehydes will undoubtedly lead to the discovery of new materials and molecules with valuable properties. acs.org A deeper understanding of the enzymatic degradation pathways of these compounds could also pave the way for bioremediation strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3-methoxy-6-methylbenzaldehyde?

- Methodology :

- Bromination : Start with a methoxy-methylbenzaldehyde precursor (e.g., 3-methoxy-6-methylbenzaldehyde). Bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ under controlled temperatures (0–25°C) .

- Functional Group Protection : Methoxy groups are typically stable under bromination conditions, but aldehydes may require protection (e.g., acetal formation) if competing reactions occur .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product.

Q. How can researchers mitigate hazards during handling?

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as brominated aldehydes may cause irritation .

- Work in a fume hood to prevent inhalation of volatile reagents (e.g., Br₂).

- Store the compound in a cool, dry place away from oxidizers and reducing agents.

Advanced Research Questions

Q. What reaction pathways are feasible for modifying the bromine substituent?

- Substitution Reactions :

- Nucleophilic Aromatic Substitution (SNAr) : Replace bromine with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C). Electron-withdrawing groups (aldehyde, methoxy) activate the ring for SNAr .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/H₂O .

- Challenges : Steric hindrance from the methyl group at position 6 may slow reactivity. Optimization via microwave-assisted synthesis or high-pressure conditions can improve yields .

Q. How do electronic effects influence the aldehyde group’s reactivity?

- Mechanistic Insights :

- The aldehyde is susceptible to oxidation (→ carboxylic acid) with KMnO₄ in acidic conditions or reduction (→ benzyl alcohol) using NaBH₄ in methanol .

- Steric and Electronic Effects : The methyl group at position 6 and methoxy at position 3 create an ortho/para-directing electronic profile, favoring electrophilic substitution at position 4 (if unsubstituted) .

- Data Table :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic Acid | 70–85 |

| Reduction | NaBH₄, MeOH, 0°C | Benzyl Alcohol | 90–95 |

Q. What strategies resolve contradictions in reported spectral data?

- Analytical Validation :

- Compare experimental -NMR shifts with DFT-calculated values to confirm assignments .

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.07 for C₉H₉BrO₂) .

- Common Pitfalls : Impurities from incomplete bromination or residual solvents (e.g., DMF) may distort spectra. Purify via preparative HPLC if necessary .

Methodological Considerations

Q. How to optimize regioselectivity in derivative synthesis?

- Experimental Design :

- Vary reaction solvents (polar aprotic vs. protic) to influence transition states. For example, DMF enhances SNAr reactivity compared to ethanol .

- Screen catalysts (e.g., CuI for Ullmann coupling) to target specific positions .

Safety and Compliance

Q. What disposal protocols align with institutional guidelines?

- Waste Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.